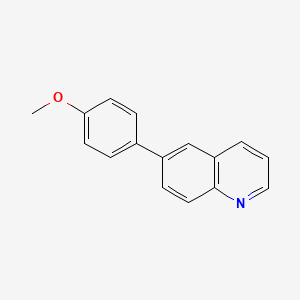

6-(4-Methoxyphenyl)quinoline

Description

6-(4-Methoxyphenyl)quinoline is a quinoline derivative featuring a methoxyphenyl substituent at the 6-position of the heteroaromatic ring. Quinoline derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 4-methoxyphenyl group in this compound is notable for enhancing electronic and steric properties, which can influence binding affinity and metabolic stability in biological systems .

Properties

CAS No. |

878276-91-6 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

6-(4-methoxyphenyl)quinoline |

InChI |

InChI=1S/C16H13NO/c1-18-15-7-4-12(5-8-15)13-6-9-16-14(11-13)3-2-10-17-16/h2-11H,1H3 |

InChI Key |

NHTSSCYRGSBGJL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)quinoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents. For instance, the reaction of 2-amino-4’-methoxybenzophenone with phosphorus oxychloride (POCl3) under reflux conditions can yield the desired quinoline derivative . Another method involves the use of microwave irradiation to improve reaction efficiency and yield .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only enhance the yield but also reduce the reaction time and energy consumption.

Chemical Reactions Analysis

Electrophilic Cyclization for Core Formation

The quinoline scaffold can be constructed via 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. For example:

-

Reaction : Cyclization of N-(2-alkynyl)aniline derivatives using iodine or gold catalysts.

-

Conditions : Mild temperatures (25–80°C), solvents like dichloromethane or acetonitrile.

-

Yield : Up to 88% for 4-(4-methoxyphenyl)quinoline derivatives .

Example :

Nucleophilic Substitution Reactions

The quinoline ring undergoes substitution at electron-deficient positions (e.g., C-2, C-4), particularly when activated by electron-withdrawing groups.

Halogen Replacement

-

Reagents : Amines, thiols, or azides.

-

Example :

Azidation

-

Reagents : Sodium azide (NaN₃) or diphenylphosphoryl azide (DPPA).

Cross-Coupling Reactions

The 4-methoxyphenyl group facilitates palladium-catalyzed coupling reactions for biaryl synthesis.

Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄.

-

Example :

Condensation and Cycloaddition Reactions

The quinoline core participates in multicomponent reactions to form fused heterocycles.

Pyrano[3,2-c]quinoline Formation

-

Reagents : Aldehydes, methyl acrylate.

-

Example :

Oxidation of Methoxy Groups

-

Reagents : BBr₃ (for demethylation).

-

Product : Hydroxyphenylquinoline derivatives.

Reduction of Nitro Groups

Alkylation and Arylation

The thione group at C-2 can be alkylated or arylated to introduce diverse substituents.

Methylation

Comparative Reaction Data

Scientific Research Applications

6-(4-Methoxyphenyl)quinoline and its derivatives have demonstrated significant potential in medicinal chemistry, particularly in the development of anticancer and antimalarial drugs, as well as P-glycoprotein (P-gp) inhibitors .

Anticancer Applications

Several studies have highlighted the anticancer potential of quinoline derivatives .

- In vitro studies: Researchers synthesized a series of 4-phenyl-2-quinolone (4-PQ) derivatives and examined their anticancer effectiveness. Compound 22, 6-methoxy-4-(3-methoxyphenyl)quinolin-2(1H)-one, exhibited antiproliferative activity against the COLO205 cell line (IC50 = 0.32 μM) and the H460 cell line (IC50 = 0.89 μM) . Another compound, HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone), displayed antiproliferative activity in HL-60, Hep3B, and H460 cancer cells, with IC50 values ranging from 0.4 to 1.0 μM. HPK treatment induced apoptosis and resulted in G2/M arrest by downregulating cyclin B1 and cyclin-dependent kinase 1 (CDK1) .

- Mechanism of action: Molecular docking studies suggest that the anticancer mechanisms of 4-PQs involve binding to the colchicine-binding pocket of the tubulin receptor, which can inhibit microtubule polymerization and induce cancer cell apoptosis .

- P-glycoprotein (P-gp) inhibition: A series of 6-methoxy-2-arylquinoline analogs were designed and synthesized as P-gp inhibitors, using quinine and flavones as lead compounds. These compounds were evaluated against multidrug-resistant gastric carcinoma cells (EPG85-257RDB) and drug-sensitive gastric carcinoma cells (EPG85-257P) . The compounds showing low to moderate toxicity were further investigated for their P-gp inhibition activity, with docking studies performed to explain the biological results .

- Topoisomerase 1 (Top1) inhibition: A quinoline-based compound, N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine, was identified as a potent inhibitor of human Top1 activity (IC50 = 9.72 μM), suggesting its potential as an anticancer agent .

Antimalarial Applications

Quinoline derivatives have a long history of use in antimalarial drugs .

- Core structure: Quinoline serves as a core structure in synthesizing antimalarial drugs like chloroquine, pyrimethamine, and mefloquine . Quinine, derived from quinoline, is used to treat severe Plasmodium falciparum infections .

- Novel quinoline-pyrazolopyridine hybrids: A series of novel quinoline-pyrazolopyridine hybrids were synthesized and screened for in vitro schizont maturation assay against chloroquine-sensitive 3D7 strain of Plasmodium falciparum. One compound, 5p (containing 4-Cl substituent attached to both aryl rings), showed potent antimalarial activity during in vitro and in vivo studies .

Other Therapeutic Applications

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)quinoline involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), leading to the disruption of angiogenesis and induction of apoptosis in cancer cells . Additionally, the compound can intercalate with DNA, impeding DNA synthesis and causing oxidative stress .

Comparison with Similar Compounds

Structural Comparison

The biological and chemical properties of quinoline derivatives are highly dependent on the position and nature of substituents. Below is a structural comparison of 6-(4-Methoxyphenyl)quinoline with analogous compounds:

Key Observations :

- Position 6 substituents : The methoxyphenyl group at position 6 (as in the target compound) contrasts with methoxy or chloro groups in other derivatives (e.g., 6-methoxy in or 4-chloro in ).

- Electronic effects : Electron-donating groups like methoxy enhance resonance stabilization, while electron-withdrawing groups (e.g., chloro) may increase reactivity in electrophilic substitutions .

Key Observations :

Key Observations :

Biological Activity

6-(4-Methoxyphenyl)quinoline is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound belongs to the quinoline family, known for various biological activities including antitumor, antimicrobial, and anti-inflammatory effects. Its structure features a quinoline core substituted with a methoxyphenyl group, which enhances its biological activity by influencing interactions with biological targets.

1. Anticancer Activity

Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of various quinoline derivatives against human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15.2 | Induces apoptosis |

| 2-Methylquinoline-4-carboxylic acid | EPG85-257RDB (multidrug-resistant) | 10.5 | P-glycoprotein inhibition |

| Ciprofloxacin | MCF-7 (breast cancer) | 12.3 | DNA synthesis blockade |

The compound's ability to inhibit P-glycoprotein suggests potential in overcoming drug resistance in cancer therapies .

2. Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. A recent investigation into various substituted quinolines found that some derivatives exhibited potent activity against Mycobacterium tuberculosis. The presence of the methoxy group in this compound is thought to enhance its interaction with microbial targets.

Table 2: Antimicrobial Activity

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| N-Cyclohexylquinoline-2-carboxamide | M. tuberculosis | 8 |

These findings support the potential use of this compound in treating infections caused by resistant strains .

3. Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives have also been documented. A study on N-(4-methoxyphenyl)quinoline-8-sulfonamide revealed its ability to reduce inflammation in fibroblast-like synoviocytes, which are critical in rheumatoid arthritis pathogenesis. The compound was shown to inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-6.

Table 3: Anti-inflammatory Activity

| Compound | Inflammatory Model | Effect Observed |

|---|---|---|

| N-(4-methoxyphenyl)quinoline-8-sulfonamide | TNF-α stimulated FLS | Reduced IL-1β and IL-6 levels |

This suggests that derivatives like this compound could be explored for therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Many studies indicate that quinoline derivatives can trigger apoptotic pathways in cancer cells.

- P-glycoprotein Inhibition : This mechanism is particularly relevant for overcoming multidrug resistance in cancer therapy.

- Cytokine Modulation : The ability to modulate cytokine release positions this compound as a candidate for anti-inflammatory therapies.

Q & A

Q. What are the common synthetic routes for 6-(4-Methoxyphenyl)quinoline, and how do reaction conditions influence yield and purity?

Answer: this compound is typically synthesized via Friedländer or Gould-Jacob condensation, which involve cyclization of substituted anilines with ketones or aldehydes. For example, acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride under triethylamine catalysis, followed by base-catalyzed heterocyclization, can yield quinoline derivatives . Key factors include:

- Catalyst selection : Triethylamine or Lewis acids (e.g., AlCl₃) optimize cyclization.

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade thermally sensitive methoxy groups.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for removing unreacted aniline or byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm substitution patterns. The methoxy group at C4-phenyl resonates at δ 3.8–4.0 ppm, while quinoline protons appear as multiplets between δ 7.5–9.0 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₆H₁₃NO₂: 252.1025).

- X-ray crystallography : Resolves structural ambiguities, such as dihedral angles between the quinoline core and methoxyphenyl substituent (e.g., ~10.94° in related derivatives) .

Q. What are the primary biological applications of this compound derivatives in academic research?

Answer: These derivatives are explored for:

- Antimicrobial activity : Modifications at C2 or C6 positions enhance potency against Gram-positive bacteria (e.g., S. aureus MIC ~5–10 µg/mL) .

- Anticancer potential : Methoxy and phenyl groups improve DNA intercalation or kinase inhibition (e.g., IC₅₀ ~1–5 µM in breast cancer cell lines) .

- Neuroprotective agents : Structural analogs inhibit acetylcholinesterase (AChE) for Alzheimer’s disease research .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Discrepancies often arise from:

- Structural variations : Minor substituent changes (e.g., Cl vs. CF₃ at C6) drastically alter bioavailability. Compare analogs via SAR studies .

- Assay conditions : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin) to minimize variability .

- Solubility issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Validate results with orthogonal assays (e.g., flow cytometry for apoptosis) .

Q. What strategies optimize the regioselectivity of electrophilic substitution in this compound?

Answer: The methoxyphenyl group directs electrophiles (e.g., nitration, sulfonation) to specific quinoline positions:

- C5 and C7 positions : Activate via resonance from the methoxy group. Use HNO₃/H₂SO₄ at 0–5°C for nitration .

- C3 position : Achieve via Friedel-Crafts alkylation with AlCl₃ catalysis. Monitor regioselectivity using LC-MS to identify mono- vs. di-substituted products .

Q. How can computational methods aid in designing this compound derivatives with enhanced bioactivity?

Answer:

- Docking studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., topoisomerase II or AChE). Focus on π-π stacking between the quinoline core and aromatic enzyme residues .

- DFT calculations : Calculate HOMO-LUMO gaps to assess electron-donating effects of methoxy groups. Lower gaps correlate with improved redox activity in anticancer applications .

- MD simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories to prioritize synthesis targets .

Q. What experimental approaches address low yields in large-scale synthesis of this compound?

Answer:

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing byproduct formation .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining >80% yield .

- In-line purification : Integrate scavenger resins (e.g., sulfonic acid for amine removal) to streamline workflows .

Q. How do crystallographic studies inform the design of this compound-based materials?

Answer: X-ray structures reveal:

- Packing motifs : Hydrogen bonds (e.g., N–H⋯O) and π-π interactions (3.5–4.0 Å spacing) guide crystal engineering for optoelectronic materials .

- Conformational flexibility : Dihedral angles >10° between substituents suggest tunable luminescence properties via steric modifications .

- Hydrate formation : Water molecules in the lattice (e.g., monohydrates) impact solubility and stability. Use DSC/TGA to assess hydration effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.